molecular formula C16H11ClN2O2 B11829796 Quinolin-8-yl (2-chlorophenyl)carbamate CAS No. 14628-13-8

Quinolin-8-yl (2-chlorophenyl)carbamate

Cat. No.: B11829796
CAS No.: 14628-13-8
M. Wt: 298.72 g/mol
InChI Key: WIFNCQYYDPHXIP-UHFFFAOYSA-N
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Description

Quinolin-8-yl (2-chlorophenyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a quinoline ring attached to a carbamate group, which is further substituted with a 2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-8-yl (2-chlorophenyl)carbamate can be achieved through several methods. One common approach involves the reaction of quinolin-8-ylamine with 2-chlorophenyl isocyanate. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Another method involves the use of N-hetaryl ureas and alcohols in a catalyst-free synthesis. This environmentally friendly technique allows for the high-yielding synthesis of various N-quinolin-2-yl substituted carbamates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis systems could be employed to enhance production rates and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl (2-chlorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced carbamate derivatives.

    Substitution: Formation of substituted carbamate derivatives with different nucleophiles replacing the chlorine atom.

Scientific Research Applications

Quinolin-8-yl (2-chlorophenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Quinolin-8-yl (2-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in critical biological pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to the modulation of cellular processes such as proliferation, apoptosis, or signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinolin-8-yl (2-chlorophenyl)carbamate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the specific substitution pattern may confer unique biological properties, distinguishing it from other similar compounds.

Properties

CAS No.

14628-13-8

Molecular Formula

C16H11ClN2O2

Molecular Weight

298.72 g/mol

IUPAC Name

quinolin-8-yl N-(2-chlorophenyl)carbamate

InChI

InChI=1S/C16H11ClN2O2/c17-12-7-1-2-8-13(12)19-16(20)21-14-9-3-5-11-6-4-10-18-15(11)14/h1-10H,(H,19,20)

InChI Key

WIFNCQYYDPHXIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)OC2=CC=CC3=C2N=CC=C3)Cl

Origin of Product

United States

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